TU-3

Beschreibung

The exact mass of the compound 4,4'-[5-Thia(IV)-11-thia-4,6,10,12-tetraazatricyclo[7.3.0.03,7]dodecane-1(12),2,4,5,7,9-hexaene-2,8-diylbis(2,5-thiophenediyl)]bis(2-dodecylbenzonitrile) is 896.37623063 g/mol and the complexity rating of the compound is 1350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-[5-[8-[5-(4-cyano-3-dodecylphenyl)thiophen-2-yl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]thiophen-2-yl]-2-dodecylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H60N6S4/c1-3-5-7-9-11-13-15-17-19-21-23-37-33-39(25-27-41(37)35-53)43-29-31-45(59-43)47-49-51(57-61-55-49)48(52-50(47)56-62-58-52)46-32-30-44(60-46)40-26-28-42(36-54)38(34-40)24-22-20-18-16-14-12-10-8-6-4-2/h25-34H,3-24H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTAHXKMXPGCMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

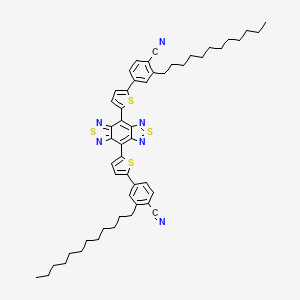

CCCCCCCCCCCCC1=C(C=CC(=C1)C2=CC=C(S2)C3=C4C(=C(C5=NSN=C35)C6=CC=C(S6)C7=CC(=C(C=C7)C#N)CCCCCCCCCCCC)N=S=N4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H60N6S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

897.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1681007-44-2 |

Source

|

| Record name | TU-3 [for organic electronics] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Anti-Cancer Properties of Tumidulin (TU-3) and its Analogs in Colorectal Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the multifaceted mechanism of action of Tumidulin (TU), a lichen secondary metabolite, and its potent synthetic analogue, SB4, in the context of colorectal cancer (CRC). Emerging research has identified these compounds as significant inhibitors of cancer stemness, a key driver of tumor progression, metastasis, and therapeutic resistance. The primary mechanisms of action involve the suppression of the Sonic Hedgehog (SHH) signaling pathway and the direct binding to a crucial protein triad: Voltage-Dependent Anion Channel 1 (VDAC1), Prohibitin (PHB), and Matrix Metalloproteinase-9 (MMP9). This guide provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows.

Core Mechanism of Action: A Two-Pronged Attack on Cancer Stemness

The anti-cancer efficacy of Tumidulin and its analogues stems from a dual-front assault on the fundamental processes that sustain colorectal cancer stem cells (CSCs). This involves the disruption of a critical developmental signaling pathway and the direct engagement with proteins that govern cellular homeostasis and malignancy.

Inhibition of the Sonic Hedgehog (SHH) Signaling Pathway

Tumidulin has been demonstrated to potently inhibit the SHH signaling pathway, a cascade crucial for embryonic development that is often aberrantly reactivated in various cancers, including CRC, to promote cancer stem cell self-renewal and tumor growth.[1][2]

The inhibitory effects of Tumidulin manifest through the significant downregulation of key components and targets of the SHH pathway:

-

Smoothened (SMO): A G-protein-coupled receptor that acts as a central transducer of the SHH signal.

-

Glioma-Associated Oncogene Homologs (Gli1 and Gli2): Transcription factors that, upon activation, translocate to the nucleus and induce the expression of genes involved in cell proliferation, survival, and differentiation.

By suppressing the expression of SMO, Gli1, and Gli2, Tumidulin effectively curtails the pro-tumorigenic output of the SHH pathway.[1][2]

Direct Binding to the VDAC1/PHB/MMP9 Protein Complex

Affinity-based proteomics have revealed that synthetic analogues of Tumidulin, such as SB4, directly bind to a complex of three proteins that are pivotal in regulating cancer cell physiology:

-

Voltage-Dependent Anion Channel 1 (VDAC1): Located in the outer mitochondrial membrane, VDAC1 regulates the passage of ions and metabolites, thereby controlling cellular metabolism and apoptosis.

-

Prohibitin (PHB): A highly conserved protein with roles in mitochondrial biogenesis, cell cycle progression, and apoptosis.

-

Matrix Metalloproteinase-9 (MMP9): An enzyme involved in the degradation of the extracellular matrix, a process essential for cancer cell invasion and metastasis.

The simultaneous engagement of these three proteins by SB4 disrupts multiple facets of cancer cell biology, including stemness, motility, metabolism, and apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies, demonstrating the efficacy of Tumidulin and its analogue SB4.

Table 1: In Vitro Efficacy of Tumidulin on Spheroid Formation in Colorectal Cancer Cell Lines

| Cell Line | Compound | EC50 (µg/mL) | EC50 (µM) | Reference |

| CSC221 | Tumidulin | 2.609 | 6.523 | [1] |

| DLD1 | Tumidulin | 1.926 | 4.815 | [1] |

| HT29 | Tumidulin | 1.944 | 4.860 | [1] |

Table 2: In Vivo Efficacy of SB4 in a CT26 Colorectal Cancer Xenograft Model

| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) | Reference |

| Vehicle (DMSO) | - | ~1800 | - | [3] |

| SB4 | 5 mg/kg | ~1200 | ~33% | [3] |

| SB4 | 10 mg/kg | ~800 | ~56% | [3] |

| SB4 | 20 mg/kg | ~400 | ~78% | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.

Spheroid Formation Assay

This assay assesses the ability of cancer stem cells to self-renew and form three-dimensional spheroids in non-adherent conditions.

-

Cell Lines: CSC221, DLD1, HT29 colorectal cancer cell lines.

-

Seeding Density: 5,000 cells per well in ultra-low attachment 6-well plates.

-

Media: Serum-free DMEM/F12 medium supplemented with 20 ng/mL epidermal growth factor (EGF), 10 ng/mL basic fibroblast growth factor (bFGF), and B27 supplement.

-

Treatment: Cells are treated with varying concentrations of Tumidulin (or vehicle control) at the time of seeding.

-

Incubation: Plates are incubated for 7-10 days at 37°C in a 5% CO2 humidified incubator.

-

Quantification: The number and size of spheroids are quantified using an inverted microscope. EC50 values are calculated based on the dose-dependent reduction in spheroid formation.[1]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the mechanism of action.

-

Cell Lysis: CRC cells treated with Tumidulin or vehicle are lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE on a 10% acrylamide gel.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against ALDH1, CD133, CD44, Lgr5, Musashi-1, Gli1, Gli2, SMO, and β-actin (as a loading control).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][5]

Gli-Luciferase Reporter Assay

This assay measures the transcriptional activity of the Gli transcription factors, providing a functional readout of the Hedgehog signaling pathway.

-

Cell Line: NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).

-

Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

-

Treatment: Cells are treated with Tumidulin or vehicle control in the presence or absence of a Hedgehog pathway agonist (e.g., Shh-conditioned medium or Purmorphamine).

-

Incubation: Cells are incubated for 24-48 hours.

-

Lysis and Luciferase Assay: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity to control for variations in cell number and transfection efficiency.[6][7]

In Vivo Colorectal Cancer Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of SB4 in a living organism.

-

Animal Model: BALB/c mice (6-8 weeks old).

-

Cell Line: CT26 murine colorectal carcinoma cells.

-

Tumor Implantation: 1 x 10^6 CT26 cells are injected subcutaneously into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. SB4 is administered intraperitoneally at doses of 5, 10, and 20 mg/kg every other day. The control group receives vehicle (DMSO).

-

Monitoring: Tumor volume is measured with calipers every 2-3 days, and body weight is monitored as an indicator of toxicity. Tumor volume is calculated using the formula: (width² x length)/2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., western blotting or immunohistochemistry).[3][8][9]

Visualizing the Molecular Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. Tumidulin, a Lichen Secondary Metabolite, Decreases the Stemness Potential of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of CD44 and CD133 as cancer stem cell markers for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. web.stanford.edu [web.stanford.edu]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]

- 9. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Molecular Target of TU-3 (Barbatic Acid)

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide delineates the molecular targeting strategy of TU-3, a diffractaic acid analog identified as barbatic acid. The primary molecular target of this compound in the context of colorectal cancer is Aldehyde Dehydrogenase 1 (ALDH1), a key enzyme implicated in cancer stem cell (CSC) biology. This compound exerts its anti-cancer effects not only through the direct suppression of ALDH1 but also by modulating a network of crucial signaling pathways that govern CSC self-renewal, proliferation, and survival. These pathways include Wnt/β-catenin, STAT3, NF-κB, and Hedgehog. This document provides a comprehensive overview of the available data, detailed experimental methodologies, and visual representations of the associated molecular interactions and workflows.

Data Presentation

Table 1: Quantitative Analysis of Protein Expression Following this compound Treatment

The following table summarizes the dose-dependent effect of this compound on the protein levels of key signaling molecules in colorectal cancer stem cells (CSC221) and a colorectal cancer cell line (CaCo2) after 48 hours of treatment. Data is derived from densitometric analysis of Western blots.

| Target Protein | Cell Line | This compound Concentration (µM) | Relative Protein Expression (Fold Change vs. DMSO Control) |

| ALDH1 | CSC221 | 10 | ~0.6 |

| 20 | ~0.3 | ||

| CaCo2 | 10 | ~0.7 | |

| 20 | ~0.4 | ||

| Gli1 | CSC221 | 10 | ~0.5 |

| 20 | ~0.2 | ||

| CaCo2 | 10 | ~0.6 | |

| 20 | ~0.3 | ||

| STAT3 | CSC221 | 10 | ~0.7 |

| 20 | ~0.4 | ||

| CaCo2 | 10 | ~0.8 | |

| 20 | ~0.5 | ||

| NF-κB (p65) | CSC221 | 10 | ~0.6 |

| 20 | ~0.3 | ||

| CaCo2 | 10 | ~0.7 | |

| 20 | ~0.4 | ||

| β-catenin | CSC221 | 10 | ~0.5 |

| 20 | ~0.2 | ||

| CaCo2 | 10 | ~0.6 | |

| 20 | ~0.3 | ||

| c-Myc | CSC221 | 10 | ~0.4 |

| 20 | ~0.1 | ||

| CaCo2 | 10 | ~0.5 | |

| 20 | ~0.2 | ||

| Cyclin-D1 | CSC221 | 10 | ~0.5 |

| 20 | ~0.2 | ||

| CaCo2 | 10 | ~0.6 | |

| 20 | ~0.3 |

Note: The values presented are estimations derived from graphical representations in the cited literature and represent a significant decrease in protein expression (p < 0.05 to p < 0.001). For precise quantitative data, refer to the original publication.

Experimental Protocols

Synthesis of this compound (Barbatic Acid)

A total synthesis of barbatic acid was reported in 2022. The eight-step procedure commences with commercially available methyl atrarate, culminating in a 22% total yield.[1] While the detailed step-by-step protocol from the primary literature is recommended for replication, a general overview of the synthetic strategy is as follows:

-

Starting Material: Methyl atrarate.

-

Key Reactions: The synthesis involves a series of reactions including formylation, oxidation, and esterification to construct the depside linkage characteristic of barbatic acid.

-

Purification: Purification at each step is typically achieved through column chromatography on silica gel.

-

Characterization: The structure of the synthesized barbatic acid is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Cell Culture

Colorectal cancer cell lines (e.g., CaCo2) and cancer stem cells (e.g., CSC221) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis

Objective: To quantify the expression levels of target proteins (ALDH1, Gli1, STAT3, NF-κB, β-catenin, c-Myc, and Cyclin-D1) in response to this compound treatment.

-

Cell Lysis: After treatment with this compound for the desired time (e.g., 48 hours), cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for the target proteins overnight at 4°C.

-

Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometric Analysis: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). Expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

Spheroid Formation Assay

Objective: To assess the effect of this compound on the self-renewal capacity of colorectal cancer stem cells.

-

Cell Seeding: Single-cell suspensions of CSCs are seeded in ultra-low attachment plates at a low density (e.g., 500-1000 cells/well).

-

Culture Medium: Cells are cultured in a serum-free stem cell medium supplemented with growth factors such as EGF and bFGF.

-

Treatment: Cells are treated with various concentrations of this compound.

-

Spheroid Formation: The plates are incubated for 7-14 days to allow for the formation of spheroids (colonospheres).

-

Quantification: The number and size of the spheroids are quantified using an inverted microscope and image analysis software.

ALDH Activity Assay

Objective: To measure the enzymatic activity of ALDH in response to this compound.

-

Cell Preparation: A single-cell suspension is prepared from the treated and control cells.

-

ALDEFLUOR™ Assay: The ALDEFLUOR™ kit is used to detect ALDH enzymatic activity according to the manufacturer's protocol. Briefly, cells are incubated with the ALDH substrate, BAAA (BODIPY™-aminoacetaldehyde), which is converted by ALDH into a fluorescent product, BAA (BODIPY™-aminoacetate), that is retained within the cells.

-

Flow Cytometry: The fluorescence intensity of the cell population is analyzed by flow cytometry. A specific inhibitor of ALDH, diethylaminobenzaldehyde (DEAB), is used to establish baseline fluorescence and define the ALDH-positive population.

-

Data Analysis: The percentage of ALDH-positive cells and the mean fluorescence intensity are quantified to determine the effect of this compound on ALDH activity.

Mandatory Visualizations

References

Technical Guide: Inhibition of the TGF-β Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "TU-3 signaling pathway" is not a recognized standard in scientific literature. This guide focuses on the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator in cellular processes and a major target in drug development, which may be the intended subject of interest.

Executive Summary

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial mediator of a vast array of cellular functions, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1][2] Its dysregulation is a key factor in the pathogenesis of numerous diseases, most notably in fibrosis and cancer, where it can paradoxically switch from a tumor suppressor to a promoter of metastasis.[3][4] Consequently, the development of targeted inhibitors for this pathway is a highly active area of research. This technical guide provides an in-depth overview of the TGF-β signaling cascade, strategies for its inhibition, quantitative data on key inhibitors, and detailed protocols for essential experimental assays used to measure pathway modulation.

The TGF-β Signaling Pathway

The TGF-β signaling cascade is initiated by the binding of a TGF-β superfamily ligand (e.g., TGF-β1, -β2, -β3) to a Type II serine/threonine kinase receptor (TβRII) on the cell surface.[5] This event induces the recruitment and formation of a heterotetrameric complex with a Type I receptor (TβRI), most commonly the Activin receptor-Like Kinase 5 (ALK5).[5][6]

Within this complex, the constitutively active TβRII phosphorylates the GS domain of TβRI, activating its kinase function.[5][7] The activated TβRI then propagates the signal through two primary branches: the canonical SMAD-dependent pathway and the non-canonical SMAD-independent pathways.

Canonical SMAD-Dependent Pathway

The activated TβRI directly phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3, at a conserved C-terminal SSXS motif.[2][8] These phosphorylated R-SMADs then dissociate from the receptor complex and form a heterotrimeric complex with the common mediator SMAD (Co-SMAD), SMAD4.[2][9] This entire complex translocates into the nucleus, where it partners with other transcription factors, co-activators, or co-repressors to regulate the expression of hundreds of target genes.[5] The pathway is subject to negative feedback, notably through the inhibitory SMAD, SMAD7, which can compete with R-SMADs for receptor binding and target the receptor for degradation.[2][5]

Non-Canonical (SMAD-Independent) Pathways

In addition to the canonical SMAD pathway, TGF-β receptors can activate other signaling cascades, including the p38 MAPK, ERK, and JNK pathways.[1][10] These pathways are often activated in a context-dependent manner and contribute to the diverse and sometimes contradictory cellular responses to TGF-β signaling.[7][10]

Visualization of the TGF-β Signaling Pathway

The following diagram illustrates the core components and interactions within the canonical and key non-canonical TGF-β signaling pathways.

Strategies for Pathway Inhibition

Therapeutic strategies targeting the TGF-β pathway are being extensively investigated, primarily for oncology and fibrosis.[4][6] Inhibition can be achieved at multiple levels of the signaling cascade.[4]

-

Ligand Traps: Neutralizing antibodies (e.g., Fresolimumab) or soluble receptors that sequester the TGF-β ligand, preventing it from binding to TβRII.[4]

-

Receptor Kinase Inhibitors: Small molecules that competitively bind to the ATP-binding pocket of the TβRI (ALK5) kinase domain, preventing the phosphorylation of SMAD2/3. This is the most common strategy.[3][11]

-

Antisense Oligonucleotides: Molecules like Trabedersen that target TGF-β mRNA, preventing its translation and reducing ligand production.[3]

-

Downstream Inhibitors: Agents that interfere with the formation of the SMAD2/3/4 complex or its translocation to the nucleus.[4]

Quantitative Data: Small Molecule Inhibitors of TβRI (ALK5)

A large number of small molecule inhibitors targeting the kinase activity of TβRI (ALK5) have been developed. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

| Compound Name | Target(s) | IC50 Value (nM) | Notes |

| Galunisertib (LY2157299) | ALK5 | 50 - 56 | Orally bioavailable; has been extensively studied in clinical trials.[3][4] |

| SB-431542 | ALK4, ALK5, ALK7 | 94 | Widely used as a research tool; unstable pharmacokinetics limit in vivo use.[4][11] |

| A-83-01 | ALK4, ALK5, ALK7 | 12 (for ALK5) | Potent inhibitor used in research, particularly in stem cell differentiation.[12] |

| RepSox (E-616452) | ALK5 | 4 - 23 | Potent and selective inhibitor used in chemical reprogramming of cells. |

| GW788388 | ALK5 | 18 | Potent and selective ALK5 inhibitor.[6] |

| GFH-018 | TβRI (ALK5) | 70.5 | Potent inhibitor of TβRI kinase and downstream signaling.[13] |

| Compound 8 | ALK5 | 700 | Structurally novel ALK5 inhibitor identified via high-throughput screening.[14] |

Key Experimental Protocols

Assessing the efficacy of a potential TGF-β pathway inhibitor requires robust and reproducible assays. The two most common methods are the direct measurement of SMAD2 phosphorylation by Western blot and the functional readout of pathway activity using a luciferase reporter assay.

Protocol: Western Blot for Phospho-SMAD2 (p-SMAD2)

This method directly quantifies the level of activated SMAD2 by detecting its phosphorylated form, providing a direct measure of TβRI kinase activity.

-

Cell line responsive to TGF-β (e.g., HaCaT, A549, NIH/3T3)

-

Cell culture medium, FBS, and 6-well plates

-

TGF-β1 recombinant protein (e.g., 10 ng/mL final concentration)

-

Test inhibitor compound and vehicle (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer supplemented with Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

Primary antibodies: anti-p-SMAD2 (Ser465/467) and anti-Total SMAD2 or GAPDH/β-actin

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

PVDF membrane

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

(Optional) Serum-starve cells for 18-24 hours to reduce basal phosphorylation.

-

Pre-treat cells with various concentrations of the test inhibitor or vehicle for 1-2 hours.

-

Stimulate cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes. Include untreated and TGF-β1-only controls.[15][16]

-

-

Cell Lysis:

-

Aspirate medium and wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold supplemented RIPA buffer to each well.

-

Scrape cells and transfer lysate to a pre-chilled microcentrifuge tube.

-

To ensure release of nuclear p-SMAD2, sonicate the lysate briefly (e.g., 3 pulses of 10-15 seconds) on ice.[16]

-

Centrifuge at ~14,000 x g for 15-20 minutes at 4°C to pellet debris.[15][17]

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification and Sample Preparation:

-

Determine protein concentration of the supernatant using a BCA assay.

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add Laemmli buffer to the normalized samples and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load 20-30 µg of protein per lane onto a polyacrylamide gel and perform electrophoresis.

-

Transfer separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in 5% w/v BSA in TBST.

-

Incubate the membrane with primary anti-p-SMAD2 antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle shaking.[8]

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate and visualize bands using a chemiluminescence imager.

-

Quantify band intensities using densitometry software.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total SMAD2 or a housekeeping protein (GAPDH, β-actin).[15]

-

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ulab360.com [ulab360.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. | BioWorld [bioworld.com]

- 14. Screening and identification of a novel class of TGF-β type 1 receptor kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 17. benchchem.com [benchchem.com]

In-Depth Technical Guide: Synthesis and Chemical Properties of TU-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical properties of TU-3, a high-performance n-type organic semiconductor. This compound, with the chemical name 4,4'-(2λ⁴σ²-Benzo[1,2-c:4,5-c']bis[1][2][3]thiadiazole-4,8-diyldi-5,2-thiophenediyl)bis[2-dodecylbenzonitrile], is a promising material for applications in organic electronics, including organic field-effect transistors (OFETs). This document details a plausible synthetic route based on established cross-coupling methodologies, summarizes key chemical and electronic properties, and provides an experimental protocol for the fabrication of a this compound based OFET device.

Chemical Properties and Specifications

This compound is a green to dark green crystalline powder with a complex molecular structure that contributes to its excellent electron-transporting capabilities. Its core consists of a benzo[1,2-c:4,5-c']bis[1][2][3]thiadiazole unit, a strong electron-accepting moiety, which is functionalized with thiophene and dodecylbenzonitrile units. The long dodecyl chains enhance solubility in organic solvents, facilitating solution-based processing.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 4,4'-(2λ⁴σ²-Benzo[1,2-c:4,5-c']bis[1][2][3]thiadiazole-4,8-diyldi-5,2-thiophenediyl)bis[2-dodecylbenzonitrile] |

| CAS Number | 1681007-44-2 |

| Molecular Formula | C₅₂H₆₀N₆S₄ |

| Molecular Weight | 897.33 g/mol |

| Appearance | Green to Dark Green Crystalline Powder |

| Purity | >99.0% (HPLC) |

| Electron Mobility (μ) | ≥ 2.3 cm²/Vs |

Synthesis of this compound

The synthesis of this compound can be achieved through a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling. A plausible synthetic pathway involves the reaction of a dibrominated benzo[1,2-c:4,5-c']bis[1][2][3]thiadiazole core with an appropriate organometallic derivative of the side chains. The following section outlines a representative synthetic protocol based on a Stille coupling reaction.

Proposed Synthetic Scheme

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of a Key Intermediate - 4,8-Bis(5-bromothiophen-2-yl)benzo[1,2-c:4,5-c']bis[1][2][3]thiadiazole

This protocol describes the synthesis of a key building block for the final assembly of this compound.

Materials:

-

2-(Tributylstannyl)thiophene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Toluene, anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4,8-dibromobenzo[1,2-c:4,5-c']bis[1][2][3]thiadiazole (1.0 eq), Pd₂(dba)₃ (0.05 eq), and P(o-tol)₃ (0.2 eq).

-

Add anhydrous toluene via syringe.

-

Add 2-(tributylstannyl)thiophene (2.2 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 110 °C) and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 2-3 hours to remove tin byproducts.

-

Extract the aqueous layer with dichloromethane or chloroform.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/dichloromethane gradient) to afford 4,8-bis(thiophen-2-yl)benzo[1,2-c:4,5-c']bis[1][2][3]thiadiazole.

-

The subsequent bromination of the terminal thiophene rings can be achieved using N-bromosuccinimide (NBS) in a solvent such as DMF or chloroform in the dark to yield the desired dibrominated intermediate.

Experimental Protocol: Final Stille Coupling to Synthesize this compound

Materials:

-

4,8-Bis(5-bromothiophen-2-yl)benzo[1,2-c:4,5-c']bis[1][2][3]thiadiazole (1.0 eq)

-

2-Dodecyl-4-(tributylstannyl)benzonitrile (2.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Toluene, anhydrous

Procedure:

-

In a dried Schlenk flask under an inert atmosphere, dissolve 4,8-bis(5-bromothiophen-2-yl)benzo[1,2-c:4,5-c']bis[1][2][3]thiadiazole in anhydrous toluene.

-

Add Pd₂(dba)₃ (0.05 eq) and P(o-tol)₃ (0.2 eq) to the solution.

-

Add 2-dodecyl-4-(tributylstannyl)benzonitrile to the reaction mixture.

-

Heat the mixture to reflux and stir for 48 hours.

-

Follow the workup and purification procedure as described in section 2.2. to obtain this compound.

Application in Organic Field-Effect Transistors (OFETs)

This compound's high electron mobility makes it a prime candidate for the active layer in n-channel OFETs. A solution-processable approach allows for the fabrication of large-area and flexible electronic devices.

Experimental Workflow for OFET Fabrication

Caption: Workflow for fabricating a this compound based OFET.

Detailed Fabrication Protocol

Materials:

-

n⁺-Si / SiO₂ (200 nm) substrate

-

Cross-linked poly(vinyl phenol) insulator

-

This compound

-

Chloroform, anhydrous

-

Gold (Au) for electrodes

Procedure:

-

Substrate and Insulator Preparation: Start with a heavily doped n-type silicon wafer with a 200 nm thermally grown silicon dioxide layer (n⁺-Si / SiO₂). Form a cross-linked poly(vinyl phenol) insulator layer on top of the SiO₂.

-

This compound Solution: Prepare a 0.1 wt% solution of this compound in anhydrous chloroform.

-

Spin-Coating: In a nitrogen-filled glove box, spin-coat the this compound solution onto the prepared substrate at 1000 RPM to achieve a film thickness of approximately 20 nm.

-

Annealing: Anneal the substrate at 180 °C for 30 minutes inside the nitrogen glove box to improve the molecular ordering and film morphology.

-

Electrode Deposition: Deposit gold source and drain electrodes with a thickness of 40 nm via vacuum thermal evaporation through a shadow mask. The channel length and width can be defined by the mask, for example, 50 μm and 1.5 mm, respectively.

-

Device Characterization: Perform the electrical characterization of the OFET device inside the nitrogen glove box to prevent degradation from atmospheric oxygen and moisture.

Signaling Pathways and Charge Transport

The high electron mobility of this compound is attributed to its molecular structure, which facilitates efficient intermolecular charge transport. The planar, electron-deficient benzo[1,2-c:4,5-c']bis[1][2][3]thiadiazole core promotes π-π stacking, creating pathways for electrons to hop between adjacent molecules.

Caption: Electron transport in this compound via hopping.

The electron-withdrawing nitrile groups and the thiadiazole rings lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which facilitates electron injection from the electrodes. The thiophene units act as π-bridges, extending the conjugation and enhancing the electronic coupling between the core and the side chains. The dodecyl side chains, while primarily for solubility, also influence the solid-state packing and morphology of the thin film, which are critical for optimal device performance.

Conclusion

This compound is a state-of-the-art n-type organic semiconductor with excellent chemical and electronic properties for advanced electronic applications. Its synthesis, while multi-step, relies on well-established and robust cross-coupling reactions. The ability to process this compound from solution, combined with its high electron mobility, makes it a highly attractive material for the development of next-generation flexible and printed electronics. Further research into optimizing the synthesis and device fabrication processes will continue to unlock the full potential of this promising organic semiconductor.

References

Targeting Colorectal Cancer at its Root: A Technical Guide to TU-3 and its Impact on Cancer Stem Cells

For Immediate Release

A deep dive into the molecular mechanisms of TU-3, a promising agent in the fight against colorectal cancer, reveals its potent activity against cancer stem cells. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's effects on key signaling pathways, detailed experimental protocols for its evaluation, and a summary of its quantitative impact on colorectal cancer stem cell markers.

Introduction

Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide, with cancer stem cells (CSCs) implicated as key drivers of tumor initiation, progression, metastasis, and therapeutic resistance. The quest for novel therapeutic agents that specifically target this resilient cell population is paramount. This compound, a synthetic analog of the lichen secondary metabolite diffractaic acid, has emerged as a promising candidate. This guide delineates the current understanding of this compound's mechanism of action, focusing on its ability to modulate critical signaling pathways that govern the self-renewal and survival of colorectal cancer stem cells.

Data Presentation: Quantitative Effects of this compound on Key Protein Expression

This compound has been shown to significantly reduce the protein levels of key markers associated with colorectal cancer stem cells and related signaling pathways in a dose-dependent manner. The following tables summarize the quantitative data from Western blot analyses performed on CSC221 (a colorectal cancer stem cell line) and CaCo2 (a human colorectal adenocarcinoma cell line) cells treated with varying concentrations of this compound for 48 hours.[1] The data represents the relative protein expression compared to a DMSO-treated control group.

Table 1: Dose-Dependent Effect of this compound on Protein Expression in CSC221 Cells [1]

| Target Protein | 1 µM this compound (Relative Expression) | 5 µM this compound (Relative Expression) | 10 µM this compound (Relative Expression) |

| ALDH1 | ~0.8 | ~0.5 | ~0.2 |

| Gli1 | ~0.7 | ~0.4 | ~0.1 |

| STAT3 | ~0.8 | ~0.6 | ~0.3 |

| NF-κB (p65) | ~0.7 | ~0.5 | ~0.2 |

| β-catenin | ~0.6 | ~0.3 | ~0.1 |

| c-Myc | ~0.7 | ~0.4 | ~0.2 |

| Cyclin-D1 | ~0.8 | ~0.5 | ~0.3 |

Table 2: Dose-Dependent Effect of this compound on Protein Expression in CaCo2 Cells [1]

| Target Protein | 1 µM this compound (Relative Expression) | 5 µM this compound (Relative Expression) | 10 µM this compound (Relative Expression) |

| ALDH1 | ~0.9 | ~0.6 | ~0.3 |

| Gli1 | ~0.8 | ~0.5 | ~0.2 |

| STAT3 | ~0.9 | ~0.7 | ~0.4 |

| NF-κB (p65) | ~0.8 | ~0.6 | ~0.3 |

| β-catenin | ~0.7 | ~0.4 | ~0.2 |

| c-Myc | ~0.8 | ~0.5 | ~0.3 |

| Cyclin-D1 | ~0.9 | ~0.6 | ~0.4 |

Experimental Protocols

This section provides detailed methodologies for key experiments utilized to evaluate the efficacy of this compound against colorectal cancer stem cells.

Cell Culture and Spheroid Formation Assay

The spheroid formation assay is a crucial in vitro method to assess the self-renewal capacity of cancer stem cells.

-

Cell Lines: Human colorectal cancer cell lines such as CSC221 and CaCo2 are used.

-

Culture Medium: Cells are cultured in a serum-free medium supplemented with essential growth factors like EGF and bFGF to promote the growth of undifferentiated stem cells.

-

Procedure:

-

Single cells are seeded in ultra-low attachment plates.

-

Cells are treated with various concentrations of this compound or a vehicle control (DMSO).

-

After a designated incubation period (typically 7-14 days), the number and size of the formed spheroids (colonospheres) are quantified using an inverted microscope and imaging software. A reduction in spheroid formation indicates an inhibitory effect on the self-renewal of cancer stem cells.

-

Western Blot Analysis

Western blotting is employed to determine the levels of specific proteins in cell lysates, providing insights into the molecular pathways affected by this compound.

-

Sample Preparation:

-

Colorectal cancer cells are treated with different concentrations of this compound for a specified duration (e.g., 48 hours).

-

Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity.

-

Protein concentration in the lysates is determined using a protein assay kit (e.g., BCA assay).

-

-

Gel Electrophoresis and Transfer:

-

Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunodetection:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., ALDH1, Gli1, STAT3, NF-κB, β-catenin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

-

In Vivo Xenograft Model

To assess the anti-tumor efficacy of this compound in a living organism, a colorectal cancer xenograft mouse model is utilized.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

-

Tumor Implantation:

-

A suspension of colorectal cancer stem cells (e.g., CSC221) is injected subcutaneously or orthotopically into the mice.

-

Tumor growth is monitored regularly by measuring tumor volume with calipers.

-

-

Treatment:

-

Once tumors reach a palpable size, mice are randomly assigned to treatment groups.

-

This compound is administered to the treatment group (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.

-

-

Efficacy Evaluation:

-

Tumor growth is monitored throughout the treatment period.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry to assess protein expression). A reduction in tumor growth in the this compound treated group compared to the control group indicates in vivo efficacy.

-

Signaling Pathways and Visualizations

This compound exerts its anti-cancer stem cell effects by inhibiting multiple key signaling pathways that are aberrantly activated in colorectal cancer. The following diagrams, generated using the DOT language, illustrate these pathways and the inhibitory action of this compound.

Caption: this compound inhibits key signaling pathways in colorectal cancer stem cells.

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Caption: this compound inhibits the Hedgehog signaling pathway.

Caption: this compound inhibits the STAT3 and NF-κB signaling pathways.

Caption: Experimental workflow for evaluating the efficacy of this compound.

Conclusion

The data and experimental evidence presented in this technical guide underscore the potential of this compound as a targeted therapeutic agent against colorectal cancer stem cells. Its ability to simultaneously inhibit multiple critical signaling pathways highlights a multi-pronged approach to disrupting the CSC niche. The provided experimental protocols offer a framework for the further investigation and validation of this compound and similar compounds. Future research should focus on elucidating the precise molecular interactions of this compound with its targets and on optimizing its delivery and efficacy in preclinical and clinical settings. This comprehensive understanding is crucial for translating the promise of this compound into tangible clinical benefits for patients with colorectal cancer.

References

Physicochemical properties of TU-3 for research

The Emergence of TU-3: A Novel Inhibitor of Colorectal Cancer Stem Cell Viability

An In-depth Technical Guide on the Early Discovery and Development of TU-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the early discovery and preclinical development of this compound, a novel synthetic analog of the lichen-derived secondary metabolite, diffractaic acid. This compound has been identified as a potent inhibitor of colorectal cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for cancer initiation, progression, metastasis, and therapeutic resistance. This document provides a comprehensive overview of the foundational research, including its synthesis, mechanism of action, and key experimental data from foundational studies.

Executive Summary

Colorectal cancer (CRC) remains a significant global health challenge, with cancer stem cells (CSCs) increasingly recognized as a critical therapeutic target. In a recent study focused on the development of novel anti-CSC agents, a series of diffractaic acid analogs were synthesized and evaluated for their ability to suppress colorectal cancer stemness. Among the synthesized compounds, this compound emerged as a lead candidate, demonstrating superior inhibitory effects on CSC viability and self-renewal. This document outlines the initial scientific findings related to this compound, presenting its chemical origins, biological activity, and the signaling pathways it modulates. The provided data and experimental protocols are intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related compounds.

Discovery and Synthesis of this compound

This compound is a synthetic analog of diffractaic acid, a naturally occurring depside found in lichens. The development of this compound was part of a broader effort to explore the anti-cancer properties of lichen secondary metabolites through structural modifications. The parent compound, diffractaic acid, and a related natural product, tumidulin, have both shown potential in suppressing CRC stemness markers.

Chemical Structure

The precise chemical structure of this compound is derived from the diffractaic acid scaffold. Based on the representative structure of the synthesized analogs, this compound is a depside, which consists of two or more hydroxybenzoic acid units linked by an ester bond. The specific modifications that differentiate this compound from the parent compound involve substitutions on the aromatic rings.

Synthetic Protocol

The synthesis of this compound is achieved through a multi-step process starting from commercially available precursors. The general synthetic scheme for the diffractaic acid analogs, including this compound, is as follows:

Experimental Protocol: Synthesis of this compound

-

Monomer Synthesis: The synthesis begins with the preparation of the key monomer intermediates. This involves a series of reactions including:

-

Step i: A reaction with sodium and benzyl alcohol under reflux for 24 hours.

-

Step ii: An alkylation reaction using potassium carbonate and an appropriate alkyl halide in dimethylformamide (DMF) at 50°C for 10 hours.

-

Step iii: A hydrolysis step with potassium hydroxide in methanol at room temperature for 12 hours.

-

Step iv: A final step involving sulfuryl chloride in diethyl ether, initially at 0°C for 15 minutes, followed by 30 minutes at 37°C.

-

-

Esterification: The synthesized monomers are then coupled through an esterification reaction to form the final depside structure of this compound.

-

Purification: The crude product is purified using column chromatography to yield the final this compound compound.

-

Characterization: The structure and purity of this compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Preclinical Evaluation and Mechanism of Action

The initial preclinical evaluation of this compound focused on its ability to inhibit the self-renewal capacity of colorectal cancer stem cells, a key characteristic of this cell population.

Inhibition of Spheroid Formation

A critical in vitro assay for assessing cancer stem cell activity is the spheroid formation assay, which measures the ability of single cells to form three-dimensional colonies in non-adherent conditions. This compound was shown to significantly inhibit spheroid formation in a dose-dependent manner in both CSC221 and CaCo2 colorectal cancer cell lines.

Table 1: Effect of this compound on Spheroid Formation in Colorectal Cancer Cell Lines

| Cell Line | This compound Concentration (µM) | Inhibition of Spheroid Formation (%) |

| CSC221 | 2.5 | Data not specified |

| 5 | Data not specified | |

| 10 | Significant Inhibition | |

| CaCo2 | 2.5 | Data not specified |

| 5 | Data not specified | |

| 10 | Significant Inhibition |

Experimental Protocol: Spheroid Formation Assay

-

Cell Seeding: Single-cell suspensions of CSC221 or CaCo2 cells are seeded in ultra-low attachment plates at a density of 1,000 cells/well.

-

Treatment: Cells are treated with varying concentrations of this compound (2.5, 5, and 10 µM) or a vehicle control (DMSO).

-

Incubation: The plates are incubated for 10-14 days to allow for spheroid formation.

-

Quantification: The number and size of spheroids are quantified using an inverted microscope and appropriate imaging software.

-

Data Analysis: The percentage of inhibition of spheroid formation is calculated relative to the vehicle-treated control group.

Modulation of Key Signaling Pathways

Further investigations into the mechanism of action of this compound revealed its ability to modulate several key signaling pathways that are critical for the survival and self-renewal of colorectal cancer stem cells.[1] Western blot analysis demonstrated that treatment with this compound led to a dose-dependent decrease in the protein levels of key markers associated with these pathways.

Table 2: Effect of this compound on Protein Expression in Colorectal Cancer Stem Cells (CSC221)

| Target Protein | Signaling Pathway | Effect of this compound Treatment |

| ALDH1 | Stemness Marker | Decreased |

| Gli1 | Hedgehog | Decreased |

| STAT3 | JAK/STAT | Decreased |

| NF-κB | NF-κB | Decreased |

| β-catenin | Wnt | Decreased |

| c-Myc | Wnt/Myc | Decreased |

| Cyclin-D1 | Cell Cycle | Decreased |

Experimental Protocol: Western Blot Analysis

-

Cell Lysis: CSC221 cells are treated with the indicated concentrations of this compound for 48 hours. Following treatment, cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against ALDH1, Gli1, STAT3, NF-κB, β-catenin, c-Myc, and Cyclin-D1.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., GAPDH).

Visualizations

Logical Workflow for the Discovery of this compound

Caption: A flowchart illustrating the discovery and early evaluation process of this compound.

Signaling Pathways Modulated by this compound

Caption: A diagram of the signaling pathways inhibited by this compound in colorectal CSCs.

Conclusion and Future Directions

The early-stage research on this compound has identified it as a promising lead compound for the development of novel therapeutics targeting colorectal cancer stem cells. Its ability to inhibit multiple key signaling pathways highlights its potential to overcome the therapeutic resistance often associated with this cell population.

Future research should focus on a more comprehensive preclinical evaluation of this compound, including:

-

In vivo efficacy studies: Assessing the anti-tumor activity of this compound in animal models of colorectal cancer.

-

Pharmacokinetic and toxicological profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.

-

Lead optimization: Synthesizing further analogs of this compound to improve its potency, selectivity, and drug-like properties.

The findings presented in this guide provide a strong foundation for the continued development of this compound as a potential therapeutic agent for the treatment of colorectal cancer.

References

TU-3: A Novel Inhibitor of Cellular Signaling in Colorectal Cancer Stem Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of TU-3, a synthetic analog of diffractaic acid, in the inhibition of key cellular signaling pathways implicated in the survival and proliferation of colorectal cancer stem cells (CSCs). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of novel anti-cancer compounds.

Introduction

This compound is a novel synthetic analog of diffractaic acid, a secondary metabolite derived from lichens.[1][2] Recent research has identified this compound as a potent inhibitor of colorectal cancer stem cell traits.[1] The proposed mechanism of action involves the targeting of Aldehyde Dehydrogenase 1 (ALDH1), a key marker of cancer stem cells, and the subsequent suppression of several critical signaling pathways.[1][2] This guide details the effects of this compound on these pathways, presents the quantitative data from key experiments, provides detailed experimental methodologies, and visualizes the signaling cascades and experimental workflows.

Data Presentation: Quantitative Effects of this compound on Key Signaling Proteins

The inhibitory effects of this compound on the protein expression levels of key signaling molecules were quantified using Western blot analysis in two colorectal cancer cell lines: CSC221 and CaCo2. The cells were treated with varying concentrations of this compound for 48 hours. The data presented below is a summary of the dose-dependent effects observed in these experiments.

Table 1: Relative Protein Expression in CSC221 Cells Following this compound Treatment

| Target Protein | 5 µM this compound (Relative Expression) | 10 µM this compound (Relative Expression) |

| ALDH1 | ~0.6 | ~0.3 |

| Gli1 | ~0.7 | ~0.4 |

| STAT3 | ~0.6 | ~0.3 |

| NF-κB (p65) | ~0.7 | ~0.4 |

| β-catenin | ~0.5 | ~0.2 |

| c-Myc | ~0.6 | ~0.3 |

| Cyclin-D1 | ~0.5 | ~0.2 |

Table 2: Relative Protein Expression in CaCo2 Cells Following this compound Treatment

| Target Protein | 5 µM this compound (Relative Expression) | 10 µM this compound (Relative Expression) |

| ALDH1 | ~0.7 | ~0.4 |

| Gli1 | ~0.8 | ~0.5 |

| STAT3 | ~0.7 | ~0.4 |

| NF-κB (p65) | ~0.8 | ~0.5 |

| β-catenin | ~0.6 | ~0.3 |

| c-Myc | ~0.7 | ~0.4 |

| Cyclin-D1 | ~0.6 | ~0.3 |

Note: Relative expression values are estimated from the quantitative analysis of Western blot data presented in the source literature.[3] The values represent the approximate fold change compared to the DMSO-treated control group.

Experimental Protocols

A detailed methodology for the Western blot analysis used to quantify the effects of this compound on target protein expression is provided below.

Western Blot Protocol for Analysis of this compound Target Proteins

-

Cell Culture and Treatment:

-

Culture CSC221 and CaCo2 colorectal cancer cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at final concentrations of 5 µM and 10 µM, or with DMSO as a vehicle control, for 48 hours.

-

-

Protein Extraction:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease and phosphatase inhibitor cocktail.

-

Incubate the lysates on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the total protein and determine the protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the protein samples by electrophoresis on a 10% or 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against ALDH1, Gli1, STAT3, NF-κB (p65), β-catenin, c-Myc, Cyclin-D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.

-

-

Quantitative Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the intensity of each target protein band to the intensity of the corresponding loading control band.

-

Express the results as relative protein expression compared to the DMSO-treated control group.

-

Mandatory Visualizations

Signaling Pathways Inhibited by this compound

The following diagram illustrates the proposed mechanism of action of this compound, highlighting the key signaling pathways it inhibits.

Caption: Proposed mechanism of this compound action in colorectal cancer stem cells.

Experimental Workflow: Western Blot Analysis

The following diagram outlines the key steps in the Western blot workflow used to assess the impact of this compound on protein expression.

Caption: Workflow for Western blot analysis of this compound's effects on protein expression.

Logical Relationship: this compound's Downstream Effects

This diagram illustrates the logical flow from this compound's primary target to its ultimate effect on cancer stem cell survival.

Caption: Logical flow of this compound's inhibitory mechanism.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of the Anti-Cancer Compound TU3

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of oncology drug discovery, the evaluation of novel therapeutic compounds is paramount. This document provides detailed protocols for the in vitro assessment of TU3, a compound identified as an inhibitor of colorectal cancer stem cell properties. While the query referenced "TU-3 in vitro cell culture assay," available research indicates that TU3 is a compound, not a specific cell line. Therefore, these application notes will detail the use of the Caco-2 human colorectal adenocarcinoma cell line as a model system to study the effects of TU3.

The protocols outlined below cover essential in vitro assays to characterize the biological activity of TU3, including a cell viability assay to determine cytotoxic or cytostatic effects, a spheroid formation assay to assess the impact on cancer stem cell-like properties, and western blotting to investigate the compound's influence on key signaling pathways.

Key Experimental Protocols

Caco-2 Cell Culture and Maintenance

This protocol describes the standard procedure for the cultivation of the Caco-2 cell line, an adherent human colorectal adenocarcinoma cell line.

Materials:

-

Caco-2 cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

6-well, 12-well, and 96-well cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of Caco-2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

-

Culturing: Discard the supernatant and resuspend the cell pellet in 15 mL of complete growth medium in a T-75 flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Sub-culturing: Resuspend the cell pellet in fresh complete growth medium and seed into new flasks or plates at the desired density. A split ratio of 1:3 to 1:6 is recommended.

Cell Viability Assay (MTT Assay)

This assay determines the effect of TU3 on the metabolic activity of Caco-2 cells, which is an indicator of cell viability and proliferation.

Materials:

-

Caco-2 cells

-

Complete growth medium

-

TU3 compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Caco-2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of TU3 in complete growth medium. Add 100 µL of the TU3 dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Spheroid Formation Assay

This assay is used to evaluate the effect of TU3 on the self-renewal capacity and stem-like properties of Caco-2 cells.[1]

Materials:

-

Caco-2 cells

-

Serum-free DMEM/F12 medium

-

Epidermal Growth Factor (EGF)

-

Basic Fibroblast Growth Factor (bFGF)

-

B27 supplement

-

Ultra-low attachment plates (6-well or 96-well)

-

TU3 compound

Procedure:

-

Cell Seeding: Dissociate Caco-2 cells into a single-cell suspension. Seed the cells at a low density (e.g., 1,000 cells/mL) in serum-free medium supplemented with EGF, bFGF, and B27 in ultra-low attachment plates.

-

Compound Treatment: Add TU3 at various concentrations to the wells.

-

Incubation: Incubate the plates for 10-14 days to allow for spheroid formation.

-

Analysis: After the incubation period, count the number and measure the size of the spheroids formed in each well using an inverted microscope and imaging software.[1]

Western Blot Analysis

This protocol is for analyzing the protein expression levels of key signaling molecules to understand the mechanism of action of TU3. Research has shown TU3 to affect pathways involving ALDH1, Gli1, STAT3, NF-κB, β-catenin, c-Myc, and Cyclin-D1.[1]

Materials:

-

Caco-2 cells

-

TU3 compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against ALDH1, Gli1, STAT3, NF-κB, β-catenin, c-Myc, Cyclin-D1, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat Caco-2 cells with the desired concentrations of TU3 for 48 hours. Lyse the cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Data Presentation

Table 1: Seeding Densities for In Vitro Assays

| Assay Type | Plate Format | Seeding Density (cells/well or cells/mL) |

| Cell Viability (MTT) | 96-well | 5,000 - 10,000 cells/well |

| Spheroid Formation | 96-well | 1,000 cells/mL |

| Western Blot Analysis | 6-well | 2 x 10^5 cells/well |

Table 2: Example Treatment Concentrations for TU3

| Assay Type | TU3 Concentration Range (µM) | Incubation Time (hours) |

| Cell Viability (MTT) | 0.1 - 100 | 48 - 72 |

| Spheroid Formation | 1 - 50 | 240 - 336 (10-14 days) |

| Western Blot Analysis | 10, 20, 40 | 48 |

Visualizations

Caption: Experimental workflow for the in vitro evaluation of compound TU3.

Caption: Putative signaling pathways inhibited by the compound TU3.

References

Application Notes and Protocols: TU-3 Treatment in Human Cancer Cell Lines

For Research Use Only. Not for use in diagnostic procedures.

Introduction

TU-3 is a novel synthetic small molecule inhibitor targeting the STAT3 signaling pathway, a critical mediator of tumor cell proliferation, survival, and metastasis.[1][2] Persistent activation of the STAT3 pathway has been observed in a wide variety of human cancers, making it a promising target for therapeutic intervention.[1][2] These application notes provide a summary of the anti-cancer activity of this compound in various human cancer cell lines and detailed protocols for its in vitro evaluation.

Data Summary

The following tables summarize the in vitro efficacy of this compound across a panel of human cancer cell lines.

Table 1: this compound IC50 Values in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |

| MDA-MB-231 | Breast Cancer | 5.2 |

| MCF-7 | Breast Cancer | 8.1 |

| A549 | Lung Cancer | 3.8 |

| HCT116 | Colon Cancer | 6.5 |

| U87 MG | Glioblastoma | 4.2 |

IC50 values were determined using the MTT assay.

Table 2: Effect of this compound on Apoptosis in Human Cancer Cell Lines

| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Annexin V positive) after 48h |

| MDA-MB-231 | 5 | 35.4 |

| A549 | 4 | 42.1 |

Apoptosis was quantified by flow cytometry following Annexin V and Propidium Iodide staining.

Table 3: Effect of this compound on STAT3 Phosphorylation

| Cell Line | This compound Concentration (µM) | p-STAT3 (Tyr705) Expression (relative to control) |

| MDA-MB-231 | 5 | 0.15 |

| A549 | 4 | 0.21 |

Relative protein expression was determined by Western blot analysis.

Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the phosphorylation and subsequent activation of STAT3. This leads to the downregulation of STAT3 target genes involved in cell proliferation, survival, and angiogenesis.[1]

Experimental Protocols

Cell Culture

-

Human cancer cell lines (e.g., MDA-MB-231, A549) are cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

This compound Preparation

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Store the stock solution at -20°C.

-

For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]

-

Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (0.1% DMSO).

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seed 1 x 10^6 cells in a 6-well plate and incubate for 24 hours.

-

Treat the cells with the desired concentration of this compound (e.g., IC50 concentration) and a vehicle control for 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect the levels of specific proteins.

-

Seed cells in a 6-well plate and treat with this compound as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

Troubleshooting

| Issue | Possible Cause | Solution |

| High variability in MTT assay | Uneven cell seeding, edge effects | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. |

| Low signal in Western blot | Insufficient protein loading, low antibody concentration | Increase the amount of protein loaded. Optimize the primary antibody dilution. |

| High background in Western blot | Insufficient blocking, high antibody concentration | Increase blocking time or use a different blocking agent. Optimize antibody dilutions. |

References

Application Notes: TU-3 in Xenograft Mouse Models

Preliminary Note for Researchers, Scientists, and Drug Development Professionals:

Extensive literature review and targeted searches have revealed significant in vitro data on the anti-cancer properties of the compound TU-3, also known as barbatic acid. This synthesized analogue of diffractaic acid shows promise in targeting colorectal cancer stem cells. However, as of the current date, there is no publicly available scientific literature detailing the application of this compound in in vivo xenograft mouse models. The following application notes are therefore based on the available in vitro data and provide a theoretical framework. The experimental protocols and quantitative data for in vivo studies are currently unavailable.

Introduction